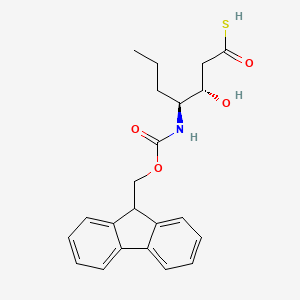
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is a synthetic compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group for amines in the synthesis of peptides. This compound is an analog of naturally occurring amino acids and is used to introduce specific functionalities into peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the Fmoc group.
Formation of the hydroxy and methylthio functionalities: These groups are introduced through specific chemical reactions, such as hydroxylation and thiolation.
Coupling reactions: The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while reduction can revert it back to the hydroxy form.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is used in the synthesis of peptides and proteins
Biology
In biological research, this compound is used to create modified peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid can be used as therapeutic agents. These peptides can be designed to target specific proteins involved in diseases, offering potential treatments for conditions like cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and drugs. It is also used in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the free amine. The hydroxy and methylthio groups can participate in various chemical reactions, allowing for the creation of diverse peptide structures. These peptides can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid
- Fmoc-(S)-3-amino-4-(3-thienyl)-butyric acid
- Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid
Uniqueness
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is unique due to the presence of the methylthio group, which provides additional chemical reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C22H25NO4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxyheptanethioic S-acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-7-19(20(24)12-21(25)28)23-22(26)27-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h3-6,8-11,18-20,24H,2,7,12-13H2,1H3,(H,23,26)(H,25,28)/t19-,20-/m0/s1 |
Clave InChI |
LGLWVARLWKSBLV-PMACEKPBSA-N |
SMILES isomérico |
CCC[C@@H]([C@H](CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCCC(C(CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


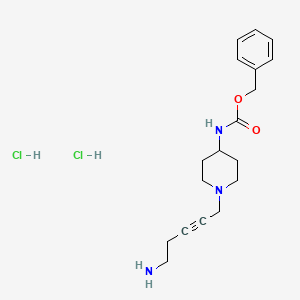
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
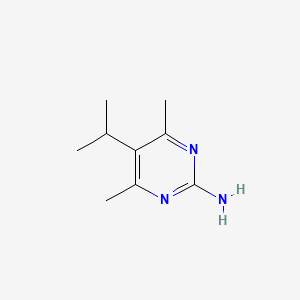
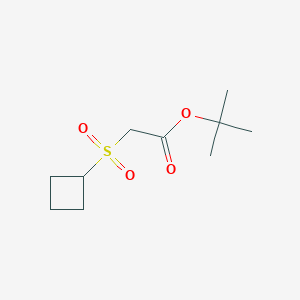

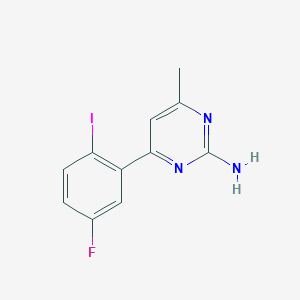
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)
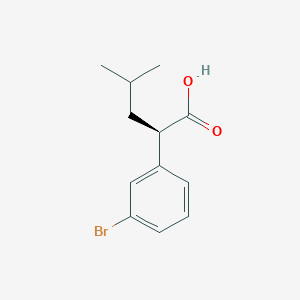
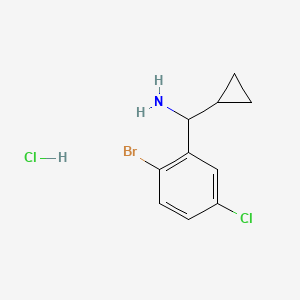
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)
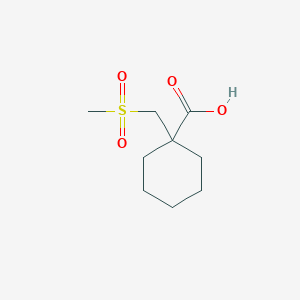
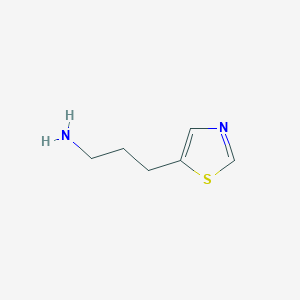
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
